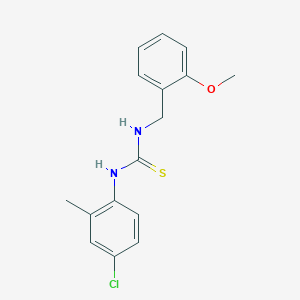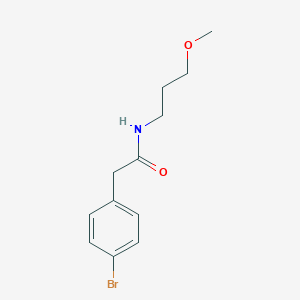
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has been studied extensively for its potential use in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been shown to have hypolipidemic effects, which may help reduce cholesterol levels in the blood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Future Directions
There are many potential future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One direction is to further investigate its potential use as a cancer treatment, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential use as a treatment for diabetes, as it has been shown to have hypoglycemic effects in animal models. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for this compound.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 2-methoxybenzyl isothiocyanate and 4-chloro-2-methylaniline. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, and requires the use of a base, such as triethylamine or sodium hydroxide. The reaction yields N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea as a white crystalline solid.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
properties
Product Name |
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-9-13(17)7-8-14(11)19-16(21)18-10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
InChI Key |
RMVLGXIMLQHYTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)



![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)